molecular formula C23H28ClN3O4S B2712840 N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide CAS No. 898460-69-0

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide

Cat. No.: B2712840
CAS No.: 898460-69-0
M. Wt: 478
InChI Key: OVLXIRWOHCBHLQ-UHFFFAOYSA-N
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Description

N-{2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide is a synthetic compound characterized by a piperidin-2-yl core substituted with a 4-chlorobenzenesulfonyl group and linked via an ethyl chain to an ethanediamide moiety. The ethanediamide group is further functionalized with a 2,4-dimethylphenyl substituent.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O4S/c1-16-6-11-21(17(2)15-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-9-7-18(24)8-10-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLXIRWOHCBHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,4-dimethylphenyl)ethanediamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound belongs to the class of arylsulfonyl oxalamides and features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group. Its molecular formula is C22H26ClN3O4SC_{22}H_{26}ClN_{3}O_{4}S with a molecular weight of approximately 463.98 g/mol. The structural attributes suggest potential interactions with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Modulation : The compound may bind to G protein-coupled receptors (GPCRs), influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor, affecting metabolic pathways by modulating enzyme activity through competitive or non-competitive inhibition mechanisms.

In Vitro Studies

  • Cellular Signaling : Research indicates that compounds structurally similar to this compound can modulate signaling pathways related to inflammation and cancer progression. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapeutics.
  • Neurotransmission : The compound's interaction with neurotransmitter systems has been explored, revealing effects on dopamine and serotonin receptors, which could have implications for treating psychiatric disorders.

In Vivo Studies

Case studies involving animal models have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:

  • Antitumor Activity : In murine models, administration of the compound resulted in significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.
  • Behavioral Studies : Animal studies assessing anxiety and depression-like behaviors showed that treatment with this compound led to improved outcomes, suggesting its utility in neuropharmacology.

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is influenced by its chemical structure:

  • Absorption : Due to its piperidine structure, the compound is expected to be well absorbed when administered orally.
  • Distribution : The lipophilic nature of the chlorobenzenesulfonyl group enhances its distribution across biological membranes.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Predominantly excreted via urine as metabolites.

Comparative Analysis

To highlight the unique properties of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
Similar Compound AContains sulfonamide groupAnticancer properties
Similar Compound BLacks piperidine structureLimited receptor interaction
N-{...}Piperidine + chlorobenzenesulfonylBroad receptor modulation

The unique combination of structural elements in this compound contributes to its distinct reactivity and biological activity profile compared to other compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Cores

W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

  • Structural Similarities : Both compounds share a 2-piperidinyl scaffold and a 4-chlorobenzenesulfonyl/sulfonamide group.
  • Key Differences :
    • Functional Groups : W-15 has a sulfonamide (-SO₂NH-) linkage, while the target compound features a sulfonyl (-SO₂-) group directly attached to the piperidine.
    • Side Chains : W-15 incorporates a phenylethyl chain, whereas the target compound uses an ethyl-ethanediamide bridge with a 2,4-dimethylphenyl terminus.
  • Pharmacological Implications : Sulfonamide derivatives like W-15 are associated with opioid-like activity, but the target compound’s ethanediamide group may alter receptor binding or metabolic stability .

Fentanyl (N-(1-(2-Phenylethyl)-4-piperidinyl)-N-phenylpropanamide)

  • Core Differences : Fentanyl’s 4-piperidinyl core contrasts with the 2-piperidinyl position in the target compound.
  • Activity Profile : The 4-piperidinyl configuration in fentanyl is critical for µ-opioid receptor binding. The 2-piperidinyl substitution in the target compound likely reduces opioid receptor affinity, redirecting its pharmacological profile toward alternative targets .
Ethanediamide Derivatives

N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide

  • Structural Comparison :
    • Piperidine Position : 4-piperidinyl vs. 2-piperidinyl in the target compound.
    • Substituents : A 4-fluorophenylcarbamoyl group and 2-chlorobenzyl chain vs. the target’s 4-chlorobenzenesulfonyl and 2,4-dimethylphenyl groups.
  • Functional Impact : The 4-piperidinyl position may enhance conformational flexibility, while the fluorophenyl group could improve metabolic resistance compared to the target’s dimethylphenyl moiety .

N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide

  • Key Features :
    • Substituents : Methylsulfanyl benzyl and trifluoromethoxyphenyl groups.
    • Piperidine Position : 4-piperidinyl.
  • Pharmacokinetic Considerations : The trifluoromethoxy group enhances lipophilicity and blood-brain barrier penetration, whereas the target compound’s dimethylphenyl group may prioritize peripheral activity .

Comparative Data Table

Compound Name Piperidine Position Functional Groups Key Substituents Pharmacological Notes
Target Compound 2-yl 4-Cl-benzenesulfonyl, ethanediamide 2,4-dimethylphenyl Structural analog to W-15
W-15 2-yl 4-Cl-benzenesulfonamide Phenylethyl Synthetic opioid analog
Fentanyl 4-yl Propanamide Phenylethyl, phenyl µ-opioid agonist
N-(2-Chlorobenzyl)-...ethanediamide () 4-yl 4-F-phenylcarbamoyl, ethanediamide 2-chlorobenzyl Undisclosed activity
N-({1-[2-(Methylsulfanyl)benzyl]-...ethanediamide () 4-yl Methylsulfanyl, ethanediamide 4-trifluoromethoxyphenyl Enhanced lipophilicity

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Piperidine Position: 2-piperidinyl derivatives (target, W-15) exhibit distinct receptor interactions compared to 4-piperidinyl analogues (fentanyl, ). Sulfonyl vs. Sulfonamide: The sulfonyl group in the target compound may reduce opioid-like activity but improve stability against enzymatic hydrolysis compared to W-15’s sulfonamide .
  • Pharmacological Gaps: No direct activity data exists for the target compound, necessitating empirical studies to evaluate its receptor affinity, toxicity, and metabolic pathways.

Notes

Methodological Consistency : All compared compounds were synthesized using silica gel chromatography and characterized via NMR/HRMS, ensuring structural reliability .

Contradictions : While W-15 and the target compound share a 2-piperidinyl core, their functional group disparities (sulfonamide vs. sulfonyl) preclude direct pharmacological equivalence .

Research Priorities : Future studies should focus on synthesizing the target compound and benchmarking its activity against opioid receptors, ion channels, and metabolic enzymes.

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